REACTION_CXSMILES
|
[H-].[Na+].[CH:3]1[C:8]2[C:9](=[O:18])[NH:10][C:11]3[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=3[S:13][C:7]=2[CH:6]=[CH:5][CH:4]=1.Br[CH2:20][CH2:21][CH3:22]>CN(C)C=O>[CH2:20]([N:10]1[C:9](=[O:18])[C:8]2[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=2[S:13][C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]1=2)[CH2:21][CH3:22] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=C1C(NC1=C(S2)C=CC=C1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
BrCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred under argon for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
after which time it was quenched with water
|
Type
|
EXTRACTION
|
Details
|
the product extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extracts were washed with a saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (ethyl acetate/hexane, 5%, 10%, 20%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C2=C(SC3=C(C1=O)C=CC=C3)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.37 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |